molecular formula C15H20Cl2N2O2 B7823783 alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride CAS No. 75536-36-6

alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride

Cat. No.: B7823783
CAS No.: 75536-36-6
M. Wt: 331.2 g/mol
InChI Key: MMVDPROQZNDCDP-UHFFFAOYSA-N
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Description

Alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is a synthetic organic compound known for its significant biological and chemical applications. This compound consists of an imidazole ring, a chlorophenoxy group, and a tert-butyl group, making it versatile in its interactions and reactivity.

Properties

IUPAC Name

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2.ClH/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12;/h4-10,13-14,19H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVDPROQZNDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=CN=C1)OC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996998
Record name 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75536-36-6
Record name 1H-Imidazole-1-ethanol, β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
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Record name 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
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Record name α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
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Preparation Methods

Nucleophilic Substitution with Phase-Transfer Catalysis

This method adapts the protocol from CN104860887A, where imidazole reacts with halogenated intermediates under basic conditions. For alpha-(tert-butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol:

  • Alkylation of Imidazole :

    • Imidazole reacts with tert-butyl bromoethanol in dimethylformamide (DMF) using PEG600 as a phase-transfer catalyst and sodium hydroxide as a base.

    • Temperature is maintained at 110–115°C for 4 hours, achieving 85–90% conversion.

  • Introduction of 4-Chlorophenoxy Group :

    • The intermediate undergoes nucleophilic substitution with 4-chlorophenol in the presence of potassium carbonate, yielding the ether derivative.

  • Hydrochloride Salt Formation :

    • The free base is treated with concentrated HCl in toluene, followed by recrystallization to isolate the monohydrochloride salt.

Key Data :

StepYield (%)Purity (%)Melting Point (°C)
Alkylation8992131–133
Etherification7888N/A
Salt Formation9599145–147

Solvent-Free Alkylation Approach

Drawing from solvent-free methodologies, this route minimizes environmental impact:

  • tert-Butyl Chloroacetate Reaction :

    • Imidazole and tert-butyl chloroacetate are mixed with potassium carbonate at 60°C for 6 hours, avoiding solvents.

    • Yield: 66% for imidazol-1-yl-acetic acid tert-butyl ester.

  • Etherification and Hydrolysis :

    • The ester reacts with 4-chlorophenol under acidic conditions, followed by hydrolysis with aqueous HCl.

  • Crystallization :

    • The product is recrystallized from isopropanol to achieve 84% purity.

Advantages :

  • Eliminates toxic solvents (e.g., THF, DMF).

  • Reduces waste generation by 40% compared to traditional methods.

One-Pot Multi-Step Synthesis

WO2005066188A1 describes a one-pot strategy for analogous imidazole derivatives:

  • Simultaneous Alkylation and Etherification :

    • Imidazole, tert-butyl bromoethanol, and 4-chlorophenol are reacted in a single vessel with triethylamine as a base.

  • In Situ Salt Formation :

    • HCl gas is bubbled into the reaction mixture to precipitate the hydrochloride salt directly.

  • Yield Optimization :

    • Adjusting molar ratios (imidazole:tert-butyl reagent:4-chlorophenol = 1:1.2:1.1) boosts yield to 82%.

Critical Parameters :

  • Temperature control (80–90°C) prevents decomposition.

  • Excess 4-chlorophenol ensures complete etherification.

Optimization of Reaction Conditions

Temperature and Time Effects

  • Alkylation : Elevated temperatures (110–115°C) enhance reaction rates but risk side reactions like di-alkylation. Lower temperatures (50–55°C) during imidazole addition reduce impurities by 15%.

  • Etherification : Prolonged heating (>8 hours) degrades the chlorophenoxy group, necessitating strict time limits.

Catalyst and Solvent Selection

  • Catalysts : PEG600 improves imidazole solubility in DMF, achieving 92% yield vs. 75% without.

  • Solvents : Toluene for recrystallization provides higher purity (99%) than methanol (95%) due to differential solubility.

Purification and Crystallization Techniques

  • Centrifugal Filtration : Removes inorganic salts after alkylation, reducing impurity levels to <0.5%.

  • Recrystallization Solvents :

    • Toluene: Ideal for final hydrochloride salt (melting point 145–147°C).

    • Isopropanol: Yields smaller crystals but higher purity for intermediates.

Analytical Characterization

  • Melting Points : Consistent with literature values (132–133°C for intermediates, 145–147°C for final product).

  • Spectroscopic Data :

    • IR : Strong absorption at 1690 cm⁻¹ (C=N stretch) confirms imidazole ring integrity.

    • NMR : tert-butyl protons appear as a singlet at δ 1.40 ppm (CDCl₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Solvent UseScalability
Phase-Transfer Catalysis8992HighIndustrial
Solvent-Free6684NonePilot Scale
One-Pot Synthesis8288ModerateLab Scale

Industrial Scalability Considerations

  • Phase-Transfer Catalysis : Preferred for large-scale production due to reproducible yields and existing infrastructure for DMF recovery.

  • Solvent-Free Methods : Limited by slower reaction kinetics but align with green chemistry mandates .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form various imidazole derivatives.

  • Reduction: : Can be reduced to modify its chemical properties and improve its solubility.

  • Substitution: : Nucleophilic and electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, nitriles, and sulfates.

Major Products

  • Oxidized Derivatives: : Formation of imidazole-4,5-dicarboxylic acid.

  • Reduced Forms: : Alcohols and amines derivatives.

  • Substituted Products: : Introduction of aromatic or alkyl groups.

Scientific Research Applications

Plant Growth Regulation

One of the primary applications of α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is as a plant growth regulator . It has been studied for its ability to influence plant growth patterns and improve yield in various crops.

Case Study: Mango Cultivation

A notable study highlighted the use of this compound in mango cultivation, where it was found to inhibit the alternate bearing habit of Mangifera indica. This regulation can lead to more consistent fruit production and improved overall yield. The study reported that the application of this compound resulted in a significant increase in fruit set and quality compared to untreated controls .

Pesticide Analysis

The compound has also been utilized as a reference standard in analytical methods for detecting pesticide residues in agricultural products. For instance, it has been used in methods such as:

  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) : This method allows for the sensitive detection of pesticide residues in crops and soil samples, ensuring food safety and compliance with agricultural regulations .

Data Table: Summary of Agricultural Applications

Application AreaSpecific UseResult/Outcome
Plant Growth RegulationInhibition of alternate bearing in mangoIncreased fruit set and quality
Pesticide AnalysisReference standard for LC-MS/MSEnhanced detection sensitivity

Antimicrobial Activity

Research has indicated that α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use in pharmaceuticals .

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating its potential as an effective antimicrobial agent. Further research is needed to explore its mechanism of action and therapeutic applications .

Data Table: Summary of Medicinal Applications

Application AreaSpecific UseResult/Outcome
Antimicrobial ActivityInhibition of bacterial growthSignificant inhibition against pathogens

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzymes and receptors. This binding inhibits or activates certain pathways, leading to the observed biological effects. The imidazole ring plays a crucial role in the interaction with these molecular targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(tert-Butyl)-beta-(4-methoxyphenoxy)-1H-imidazol-1-ethanol monohydrochloride

  • Beta-(4-chlorophenyl)-alpha-(1H-imidazol-1-yl)-ethanol monohydrochloride

Uniqueness

Compared to similar compounds, alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride offers higher stability, improved binding affinity, and greater biological activity. The presence of the chlorophenoxy group enhances its reactivity and allows for a broader range of chemical modifications, making it highly valuable for various scientific and industrial applications.

Biological Activity

Alpha-(tert-butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride (CAS Number: 75536-36-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C15H20ClN3O
  • Molecular Weight : 293.79 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a chlorophenoxy moiety, and an imidazole ring, which contribute to its biological activity.

Case Study 1: Plant Growth Regulation

A study demonstrated that this compound effectively reduced the incidence of alternate bearing in mango trees. The application of this compound led to improved flowering consistency and fruit set, resulting in higher overall yields compared to untreated controls.

Case Study 2: Antifungal Activity

In vitro tests conducted on related imidazole compounds showed significant antifungal activity against Fusarium species. While direct studies on this specific compound are sparse, the structural similarities suggest potential efficacy against similar fungal pathogens.

Research Findings

StudyFocusFindings
Study APlant Growth RegulationEnhanced flowering and fruit set in mango trees; reduced alternate bearing .
Study BAntifungal ActivitySimilar compounds showed effectiveness against Fusarium spp., indicating potential for this compound .
Study CAnticancer PropertiesImidazole derivatives demonstrated apoptosis induction in cancer cell lines; further research needed for this specific compound .

Safety and Toxicology

The compound is classified with several hazard statements indicating potential risks such as acute toxicity via inhalation and ingestion, reproductive toxicity, and environmental hazards. Proper safety precautions should be taken when handling this substance, including the use of personal protective equipment (PPE) to mitigate exposure risks .

Q & A

Q. What synthetic methodologies are recommended for producing high-purity α-(tert-Butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride?

  • Answer: A two-step synthesis is typical: (i) Nucleophilic substitution between tert-butyl halides and 4-chlorophenoxy ethanol intermediates. (ii) Imidazole ring formation via condensation reactions, followed by HCl salt precipitation. Purity (>99%) is achieved via recrystallization (e.g., isopropyl alcohol) and HPLC monitoring . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like sulfated ash (<0.1%) .

Advanced Research Questions

Q. How do substituent modifications (e.g., tert-butyl vs. 2,4-dichlorophenyl) impact the compound’s antifungal spectrum and resistance profiles?

  • Answer: Comparative SAR studies show that bulky substituents (e.g., tert-butyl) reduce steric hindrance compared to 2,4-dichlorophenyl analogs, potentially enhancing target enzyme binding. However, this may alter metabolic stability. Resistance profiles can be assessed via fungal mutant strains lacking CYP51 isoforms, with IC50 shifts indicating resistance mechanisms .

Q. What advanced analytical techniques resolve stereochemical uncertainties in the synthesis of this compound?

  • Answer: Chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy can distinguish enantiomers. For racemic mixtures, X-ray crystallography provides definitive spatial configuration data. Computational modeling (e.g., DFT) predicts enantiomer-specific interactions with fungal targets .

Q. What environmental degradation pathways are predicted for this compound, and how do they inform ecotoxicology assessments?

  • Answer: Hydrolysis under alkaline conditions cleaves the β-(4-chlorophenoxy) linkage, generating 4-chlorophenol (a known toxicant). Photodegradation studies (UV-Vis spectroscopy) and soil half-life assays (via LC-MS/MS) are critical. Aerobic microbial degradation pathways should be mapped using 14C-labeled analogs to track metabolite formation .

Methodological Guidance

Q. How can researchers optimize enantioselective synthesis for improved biological activity?

  • Answer: Use chiral catalysts (e.g., BINAP-metal complexes) during imidazole ring formation. Monitor enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents. Biological assays against Candida spp. and Aspergillus spp. can correlate ee values with MIC (minimum inhibitory concentration) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Control critical parameters:
  • Reaction temperature (±2°C) to prevent thermal decomposition.
  • Stirring rate (≥500 rpm) for homogeneous HCl salt precipitation.
    Statistical DOE (Design of Experiments) identifies key variables affecting yield and purity .

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